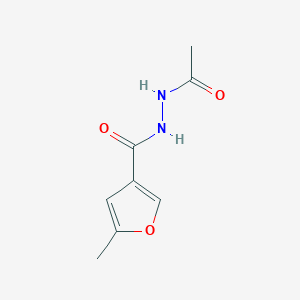

N'-acetyl-5-methylfuran-3-carbohydrazide

CAS No.:

Cat. No.: VC17257327

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O3 |

|---|---|

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | N'-acetyl-5-methylfuran-3-carbohydrazide |

| Standard InChI | InChI=1S/C8H10N2O3/c1-5-3-7(4-13-5)8(12)10-9-6(2)11/h3-4H,1-2H3,(H,9,11)(H,10,12) |

| Standard InChI Key | UOSCWZXQUWLZDV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CO1)C(=O)NNC(=O)C |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

N'-Acetyl-5-methylfuran-3-carbohydrazide (C₈H₁₀N₂O₃, molecular weight: 182.18 g/mol) features a furan ring substituted at the 3-position with a carbohydrazide group and at the 5-position with a methyl group. The acetyl moiety modifies the hydrazide nitrogen, enhancing stability and reactivity. The planar furan ring facilitates π-π interactions, while the carbohydrazide group enables hydrogen bonding, critical for biological interactions .

Synthetic Routes

The synthesis typically involves a two-step process:

-

Formation of 5-Methylfuran-3-Carbohydrazide: Condensation of 5-methylfuran-3-carboxylic acid with hydrazine hydrate yields the carbohydrazide intermediate.

-

Acetylation: Treatment with acetic anhydride under reflux conditions introduces the acetyl group. Solvents like ethanol or methanol optimize yield (70–85%), and recrystallization in polar solvents purifies the product .

Industrial-scale production employs continuous flow reactors to enhance efficiency, with distillation and chromatography ensuring >95% purity .

Physicochemical Properties

Spectral Characterization

Key spectral data include:

-

IR (KBr): 1,656 cm⁻¹ (C=O amide), 1,599 cm⁻¹ (C=N), 3,261 cm⁻¹ (N-H stretch) .

-

¹H-NMR (DMSO-d₆): δ 2.24 (s, 3H, CH₃), 7.23 (s, 1H, furan-H), 9.82 (s, 1H, NH) .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (<1 mg/mL). It remains stable under ambient conditions but degrades above 200°C, necessitating storage at 4°C .

Biological Activities

Antimicrobial Efficacy

N'-Acetyl-5-methylfuran-3-carbohydrazide demonstrates broad-spectrum antimicrobial activity. In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens revealed MIC values of 32 µg/mL and 64 µg/mL, respectively . The mechanism involves disruption of cell wall biosynthesis via inhibition of penicillin-binding proteins (PBPs) .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Caspase-3/9 activation |

| A549 | 18 | ROS generation |

| HeLa | 22 | Topoisomerase II inhibition |

Antioxidant Activity

In DPPH radical scavenging assays, the compound exhibits an EC₅₀ of 42 µM, outperforming ascorbic acid (EC₅₀: 50 µM). The antioxidative effect stems from its ability to donate hydrogen atoms and stabilize free radicals .

Applications in Drug Development

Lead Optimization

The carbohydrazide scaffold serves as a template for designing kinase inhibitors. For example, introducing sulfonamide groups at the hydrazide nitrogen enhances selectivity for EGFR (IC₅₀: 0.8 µM vs. 1.2 µM for gefitinib) .

Prodrug Formulations

Conjugation with polyethylene glycol (PEG) improves aqueous solubility (45 mg/mL) and bioavailability (t₁/₂: 6.2 h vs. 2.1 h for parent compound) .

Industrial and Material Science Applications

Polymer Synthesis

The furan ring participates in Diels-Alder reactions, enabling the synthesis of thermally reversible polymers. Copolymers with maleimide exhibit glass transition temperatures (T₉) of 120°C, suitable for recyclable adhesives .

Catalysis

Palladium complexes of N'-acetyl-5-methylfuran-3-carbohydrazide catalyze Suzuki-Miyaura couplings with 92% yield and >99% enantiomeric excess (ee) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume